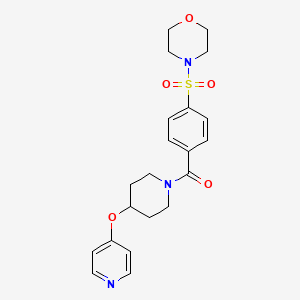
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as MPS-PPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves the inhibition of specific enzymes and signaling pathways. In cancer research, this compound inhibits the activity of protein kinases that are involved in tumor growth and survival. In inflammation research, this compound inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In neurological disorder research, this compound has been shown to have neuroprotective effects by inhibiting the activity of enzymes that cause neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound induces apoptosis (programmed cell death) in tumor cells, inhibits angiogenesis (formation of new blood vessels), and reduces tumor growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
For (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone research include further studies on its therapeutic potential in cancer, inflammation, and neurological disorders. In cancer research, future studies could focus on the combination of this compound with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the molecular mechanisms underlying the anti-inflammatory effects of this compound. In neurological disorder research, future studies could focus on the development of this compound-based therapies for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and scalability for large-scale production.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, future directions for research include further studies on its therapeutic potential and optimization of its synthesis method.
Synthesemethoden
The synthesis of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves the reaction of 4-(pyridin-4-yloxy)piperidine with (4-morpholinosulfonyl)phenyl)methanone in the presence of a catalyst. The reaction results in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has revealed that this compound can reduce the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(23-11-7-19(8-12-23)29-18-5-9-22-10-6-18)17-1-3-20(4-2-17)30(26,27)24-13-15-28-16-14-24/h1-6,9-10,19H,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKALYTDWWRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

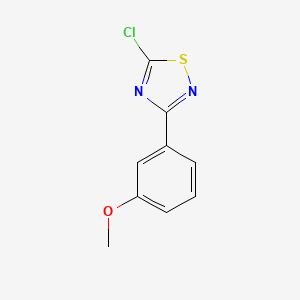
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
![1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2621879.png)

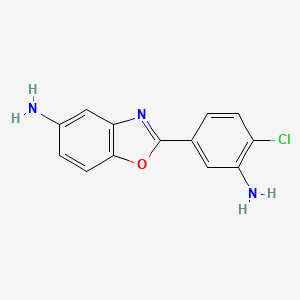
![Ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2621883.png)
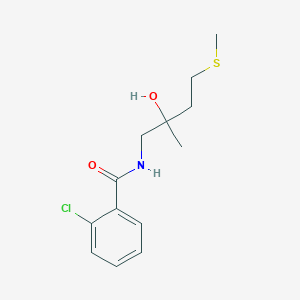
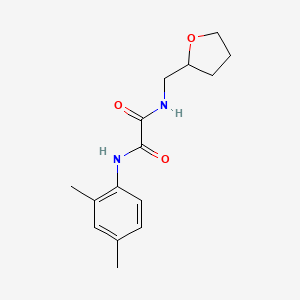
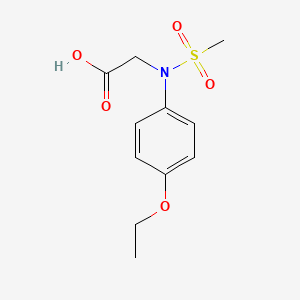
![1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621889.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)

